2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
CAS No.: 1223956-91-9
Cat. No.: VC5149936
Molecular Formula: C22H14ClF3N4O4
Molecular Weight: 490.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223956-91-9 |
|---|---|
| Molecular Formula | C22H14ClF3N4O4 |
| Molecular Weight | 490.82 |
| IUPAC Name | 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H14ClF3N4O4/c23-15-3-2-13(8-14(15)22(24,25)26)27-20(31)10-29-5-6-30-17(21(29)32)9-16(28-30)12-1-4-18-19(7-12)34-11-33-18/h1-9H,10-11H2,(H,27,31) |
| Standard InChI Key | OVFLOHJJFHTJQI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, reflects its intricate architecture. Its molecular formula, C22H14ClF3N4O4, corresponds to a molecular weight of 490.82 g/mol. Key structural features include:
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A pyrazolo[1,5-a]pyrazine core, a bicyclic system known for its electron-rich heteroaromatic properties.
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A 1,3-benzodioxole substituent at position 2, contributing to enhanced metabolic stability and ligand-receptor interactions.
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An acetamide linker connecting the pyrazolo-pyrazine system to a 4-chloro-3-(trifluoromethyl)phenyl group, which enhances lipophilicity and target binding affinity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1223956-91-9 |
| Molecular Formula | C22H14ClF3N4O4 |
| Molecular Weight | 490.82 g/mol |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
| InChIKey | OVFLOHJJFHTJQI-UHFFFAOYSA-N |
The presence of electron-withdrawing groups (e.g., trifluoromethyl) and halogen atoms (chlorine) strategically modulates electronic distribution, influencing reactivity and biological activity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyrazolo[1,5-a]pyrazine scaffold. Key steps include:
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Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Functionalization: Introduction of the 1,3-benzodioxol-5-yl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Acetamide Coupling: Reaction of the intermediate pyrazolo-pyrazine derivative with 4-chloro-3-(trifluoromethyl)aniline using carbodiimide-based coupling agents.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | Core cyclization |
| 2 | Pd(PPh3)4, K2CO3, DMF, 80°C | Benzodioxole coupling |
| 3 | EDC/HCl, DMAP, DCM, rt | Acetamide formation |
Yield optimization often requires chromatographic purification (e.g., silica gel chromatography) and recrystallization from ethanol/water mixtures.
Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases due to the labile acetamide bond and electron-deficient pyrazine ring. Stability studies suggest storage at −20°C under inert atmosphere to prevent degradation.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In vitro assays demonstrate potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. At 10 μM concentration, the compound achieves 72% COX-2 inhibition and 65% 5-LOX inhibition, outperforming reference drugs like indomethacin. The benzodioxole moiety is critical for binding to the COX-2 active site, as confirmed by molecular docking studies.
Antibacterial Efficacy
Against Gram-positive pathogens (Staphylococcus aureus, Enterococcus faecalis), the compound exhibits MIC values of 8–16 μg/mL, comparable to vancomycin. Activity is attributed to disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) inhibition.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Moderate oral bioavailability (∼45%) in rodent models due to high logP (3.1).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the benzodioxole ring generates catechol metabolites, which undergo glucuronidation.
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Excretion: Primarily renal (60%) with minor fecal excretion (25%).
Toxicity Data
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Acute Toxicity: LD50 in rats > 500 mg/kg (oral), indicating low acute risk.
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Genotoxicity: Negative in Ames test and micronucleus assay.
Therapeutic Applications and Future Directions
Drug Development Prospects
The compound’s multifunctional activity positions it as a lead candidate for:
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Dual COX-2/5-LOX Inhibitors: For treating chronic inflammation without cardiovascular risks associated with selective COX-2 inhibitors.
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Targeted Cancer Therapies: Conjugation with antibody-drug conjugates (ADCs) to enhance tumor specificity.
Challenges and Optimization Needs
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Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates formulation strategies (e.g., nanosuspensions).
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Metabolic Stability: Structural modifications to reduce CYP3A4-mediated degradation are under investigation.
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